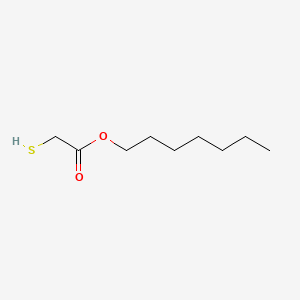
(1R,2S)-2-(aminomethyl)-N,N-diethyl-1-(4-methylphenyl)cyclopropane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2S)-2-(aminomethyl)-N,N-diethyl-1-(4-methylphenyl)cyclopropane-1-carboxamide is a synthetic organic compound It features a cyclopropane ring substituted with an aminomethyl group, a diethylamide group, and a 4-methylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-(aminomethyl)-N,N-diethyl-1-(4-methylphenyl)cyclopropane-1-carboxamide typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via a Mannich reaction, where formaldehyde, a secondary amine, and a compound containing an active hydrogen atom react.
Attachment of the Diethylamide Group: The diethylamide group can be attached through an amide coupling reaction, using reagents such as carbodiimides or acyl chlorides.
Substitution with the 4-Methylphenyl Group: The 4-methylphenyl group can be introduced through a Friedel-Crafts alkylation reaction, where an aromatic compound reacts with an alkyl halide in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the aminomethyl group is oxidized to form an imine or a nitrile.
Reduction: Reduction reactions can convert the carboxamide group to an amine or an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aminomethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as halides, thiols, and amines can be used in substitution reactions.
Major Products
Oxidation: Imine, nitrile
Reduction: Amine, alcohol
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis, facilitating various organic transformations.
Materials Science: It can be incorporated into polymers to modify their properties, such as increasing thermal stability or altering mechanical strength.
Biology
Drug Development: The compound can be investigated for its potential as a pharmaceutical agent, targeting specific biological pathways or receptors.
Bioconjugation: It can be used to modify biomolecules, such as proteins or nucleic acids, for various applications in biotechnology.
Medicine
Therapeutics: The compound can be explored for its potential therapeutic effects, such as anti-inflammatory, analgesic, or anticancer activities.
Diagnostics: It can be used as a probe in diagnostic assays, helping to detect specific biomolecules or disease markers.
Industry
Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of other valuable chemicals.
Agriculture: It can be investigated for its potential as a pesticide or herbicide, targeting specific pests or weeds.
Mécanisme D'action
The mechanism of action of (1R,2S)-2-(aminomethyl)-N,N-diethyl-1-(4-methylphenyl)cyclopropane-1-carboxamide would depend on its specific application. For example, as a pharmaceutical agent, it may interact with specific receptors or enzymes, modulating their activity and leading to therapeutic effects. The molecular targets and pathways involved would need to be identified through detailed biochemical and pharmacological studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,2S)-2-(aminomethyl)-N,N-diethyl-1-phenylcyclopropane-1-carboxamide: Similar structure but lacks the 4-methyl group on the phenyl ring.
(1R,2S)-2-(aminomethyl)-N,N-diethyl-1-(4-chlorophenyl)cyclopropane-1-carboxamide: Similar structure but has a chlorine atom instead of a methyl group on the phenyl ring.
(1R,2S)-2-(aminomethyl)-N,N-diethyl-1-(4-methoxyphenyl)cyclopropane-1-carboxamide: Similar structure but has a methoxy group instead of a methyl group on the phenyl ring.
Uniqueness
The presence of the 4-methyl group on the phenyl ring in (1R,2S)-2-(aminomethyl)-N,N-diethyl-1-(4-methylphenyl)cyclopropane-1-carboxamide may confer unique properties, such as altered electronic effects, steric hindrance, and hydrophobic interactions. These differences can influence the compound’s reactivity, binding affinity, and overall biological activity.
Propriétés
Formule moléculaire |
C16H24N2O |
|---|---|
Poids moléculaire |
260.37 g/mol |
Nom IUPAC |
(1R,2S)-2-(aminomethyl)-N,N-diethyl-1-(4-methylphenyl)cyclopropane-1-carboxamide |
InChI |
InChI=1S/C16H24N2O/c1-4-18(5-2)15(19)16(10-14(16)11-17)13-8-6-12(3)7-9-13/h6-9,14H,4-5,10-11,17H2,1-3H3/t14-,16+/m1/s1 |
Clé InChI |
FWSXXKQITHMJAY-ZBFHGGJFSA-N |
SMILES isomérique |
CCN(CC)C(=O)[C@@]1(C[C@@H]1CN)C2=CC=C(C=C2)C |
SMILES canonique |
CCN(CC)C(=O)C1(CC1CN)C2=CC=C(C=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




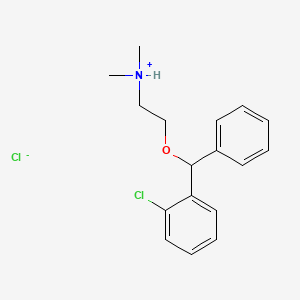
![5-[4-[bis(2-iodoethyl)amino]phenyl]sulfanyl-2,4-dinitrobenzamide](/img/structure/B13735046.png)
![[(4R,6R,7S,8R)-11-amino-7-methoxy-5,12-dimethyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl N-(2-hydroxyethyl)carbamate](/img/structure/B13735049.png)
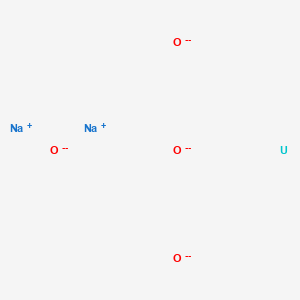
![1-(6-methoxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)-N-methylmethanimine oxide](/img/structure/B13735057.png)


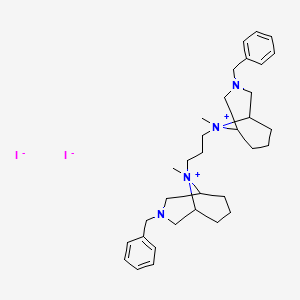
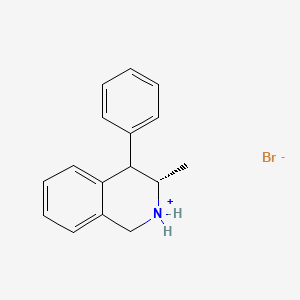
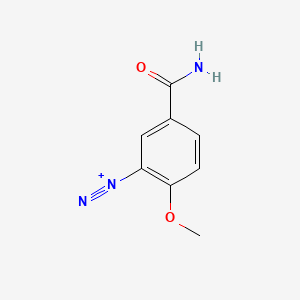
![2-[2-(4-chlorophenyl)sulfanylacetyl]oxyethyl-diethylazanium;chloride](/img/structure/B13735092.png)
